![molecular formula C15H15N5OS2 B4756387 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4756387.png)
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting certain enzymes or pathways involved in disease progression.
Biochemical and Physiological Effects:
Research has shown that 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation and pain. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a drug.
Future Directions
Future research on 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide should focus on elucidating its mechanism of action, optimizing its synthesis method, and investigating its potential as a therapeutic agent for various diseases. Additionally, studies on its pharmacokinetics and toxicity are needed to evaluate its safety and efficacy as a drug candidate.
Scientific Research Applications
Research on 2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has primarily focused on its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
2-[(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-2-12-18-19-15(20(12)11-6-4-3-5-7-11)23-10-13(21)17-14-16-8-9-22-14/h3-9H,2,10H2,1H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDIXMRRGFOYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.